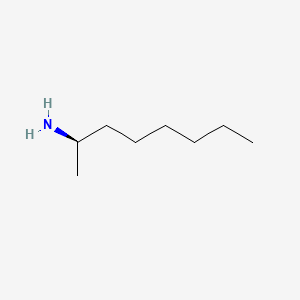

(R)-2-Aminooctane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-octan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N/c1-3-4-5-6-7-8(2)9/h8H,3-7,9H2,1-2H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBXNJMZWGSCKPW-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34566-05-7 | |

| Record name | 2-Octylamine, (2R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034566057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-2-Aminooctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-OCTYLAMINE, (2R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJM666K1LK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-2-Aminooctane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Aminooctane, a chiral primary amine, serves as a significant building block in the landscape of synthetic organic chemistry and drug development. Its structure, consisting of an eight-carbon chain with an amino group at the second carbon, which is a chiral center, makes it a valuable synthon for the introduction of chirality in more complex molecules. The "(R)" designation specifies the absolute configuration at this stereocenter, a crucial determinant of the biological activity of many pharmaceutical compounds. The demand for enantiomerically pure amines is consistently high in the pharmaceutical and agrochemical industries, as often only one enantiomer of a chiral molecule exhibits the desired therapeutic effect, while the other may be inactive or even harmful.[1] This guide provides a comprehensive overview of the chemical properties, stereoselective synthesis, and applications of this compound, with a focus on its relevance to researchers and professionals in drug discovery and development.

Physicochemical and Spectroscopic Properties

This compound is a colorless liquid at room temperature with a characteristic pungent odor.[2] It is sparingly soluble in water but readily dissolves in organic solvents such as ethanol and dimethylformamide.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 34566-05-7 | [3][4] |

| Molecular Formula | C₈H₁₉N | [3] |

| Molecular Weight | 129.24 g/mol | [3] |

| Melting Point | < -20 °C | [4] |

| Boiling Point | 163-165 °C | [4] |

| Density | 0.77 g/mL | [4] |

| Refractive Index (n²⁰/D) | 1.4235 | [4] |

| Flash Point | 50 °C | [4] |

| pKa | 11.04 ± 0.35 (Predicted) | [5] |

Spectroscopic Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum of 2-aminooctane in CDCl₃ is expected to show characteristic signals for the different protons in the molecule. The methine proton (CH-NH₂) would appear as a multiplet around 2.8 ppm. The methyl group adjacent to the chiral center would be a doublet around 1.0-1.1 ppm. The terminal methyl group of the hexyl chain would be a triplet around 0.9 ppm. The methylene protons of the alkyl chain would appear as a complex multiplet in the region of 1.2-1.6 ppm. The amine protons (NH₂) would typically appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.[6]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon framework. For 2-aminooctane, eight distinct signals are expected. The carbon attached to the nitrogen (C2) would resonate around 50 ppm. The carbons of the alkyl chain would appear in the upfield region (approximately 14-40 ppm). The terminal methyl carbon (C8) would be the most upfield signal.[7][8][9]

-

Infrared (IR) Spectroscopy: The IR spectrum of a primary amine like this compound is characterized by the N-H stretching vibrations, which typically appear as a doublet in the range of 3300-3400 cm⁻¹. The N-H bending vibration is expected around 1600 cm⁻¹. C-H stretching vibrations of the alkyl chain will be observed just below 3000 cm⁻¹.[10]

-

Mass Spectrometry: In the mass spectrum, the molecular ion peak (M⁺) for 2-aminooctane would be observed at m/z 129. A characteristic fragmentation pattern for primary amines is the alpha-cleavage, which for 2-aminooctane would result in a prominent peak at m/z 44, corresponding to the [CH₃CH=NH₂]⁺ fragment.[11][12][13]

Stereochemistry and its Significance

The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure. The two enantiomers of 2-aminooctane, (R) and (S), can exhibit significantly different pharmacological and toxicological profiles. This is because biological targets such as enzymes and receptors are themselves chiral and will interact differently with each enantiomer. Therefore, the ability to synthesize and analyze enantiomerically pure this compound is of paramount importance in drug development.[1]

Caption: Cahn-Ingold-Prelog priority rules for this compound.

Synthesis of Enantiomerically Pure this compound

The synthesis of single-enantiomer chiral amines is a cornerstone of modern organic synthesis. Several strategies have been developed to obtain this compound with high enantiomeric purity.

Asymmetric Reductive Amination

A direct and atom-economical approach is the asymmetric reductive amination of the prochiral ketone, 2-octanone. This can be achieved using various catalytic systems.

-

Transition-Metal Catalysis: Chiral transition-metal complexes, often based on iridium or rhodium with chiral ligands like BINAP, can catalyze the direct asymmetric reductive amination of 2-octanone with an ammonia source and a reducing agent (e.g., H₂). The choice of metal, ligand, and reaction conditions is critical for achieving high enantioselectivity.[14][15]

Caption: Workflow for Asymmetric Reductive Amination.

-

Biocatalysis: Enzymes, such as reductive aminases (RedAms), offer a green and highly selective alternative. A reductive aminase can directly convert 2-octanone and an amine source (like ammonia) into this compound with high enantioselectivity, using a cofactor such as NADPH.[1]

Kinetic Resolution of Racemic 2-Aminooctane

Kinetic resolution involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiomerically enriched counterpart.

-

Enzymatic Kinetic Resolution: Lipases are commonly employed for the kinetic resolution of racemic amines. For instance, Candida antarctica lipase B (CALB) can selectively acylate the (S)-enantiomer of 2-aminooctane with an acyl donor (e.g., ethyl acetate), leaving the desired this compound unreacted and thus enantiomerically enriched. The resulting N-acylated (S)-amine can then be easily separated from the unreacted (R)-amine.[1][16]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-2-Aminooctane

-

Materials: Racemic 2-aminooctane, immobilized Candida antarctica lipase B (Novozym 435), acylating agent (e.g., ethyl acetate), and an anhydrous organic solvent (e.g., tert-butyl methyl ether).

-

Procedure: a. To a solution of racemic 2-aminooctane (1.0 equivalent) in the organic solvent, add the immobilized lipase (typically 10-50 mg per mmol of amine). b. Add the acylating agent (0.5-1.0 equivalents) to the mixture. c. Stir the reaction at a controlled temperature (e.g., 30-50 °C). d. Monitor the reaction progress by chiral GC or HPLC to determine the conversion and the enantiomeric excess (ee) of the remaining amine. e. When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme. f. The filtrate contains the enantiomerically enriched this compound and the N-acylated (S)-2-aminooctane, which can be separated by standard chromatographic techniques or acid-base extraction.[16][17][18][19]

Chiral Auxiliary-Mediated Synthesis

This classical approach involves the temporary attachment of a chiral auxiliary to a prochiral substrate to direct a stereoselective reaction. For the synthesis of this compound, a common strategy involves the use of a chiral sulfinamide, such as Ellman's auxiliary (tert-butanesulfinamide). 2-Octanone is reacted with the chiral sulfinamide to form a chiral N-sulfinyl imine. Subsequent diastereoselective reduction of this imine, followed by acidic hydrolysis to remove the auxiliary, yields the enantiomerically pure amine.[1]

Chemical Reactivity and Applications

The primary amine functionality of this compound governs its chemical reactivity, making it a versatile intermediate in organic synthesis. It can undergo a variety of reactions, including N-alkylation, acylation, and formation of imines and enamines.[10]

Caption: Key Reactions of this compound.

The primary application of this compound lies in its use as a chiral building block in the synthesis of more complex, high-value molecules, particularly in the pharmaceutical industry. Chiral amines are integral components of numerous active pharmaceutical ingredients (APIs). For instance, chiral amine moieties are found in drugs targeting a wide range of therapeutic areas. While specific examples of marketed drugs that explicitly use this compound as a starting material are not prominently disclosed in publicly available literature, its structural motif is representative of the types of chiral amines that are crucial intermediates. For example, the synthesis of the anti-diabetic drug sitagliptin involves the creation of a chiral β-amino acid derivative, highlighting the importance of stereocontrolled amine synthesis in modern drug manufacturing.[2][3][20][21] Chiral amines are also key intermediates in the synthesis of antiviral agents.[22][23]

Safety and Handling

This compound is a flammable liquid and vapor. It is harmful if swallowed and causes severe skin burns and eye damage. It is also considered very toxic to aquatic life.

Table 2: Hazard Information for this compound

| Hazard Statement | Code |

| Flammable liquid and vapor | H226 |

| Harmful if swallowed | H302 |

| Causes severe skin burns and eye damage | H314 |

| Very toxic to aquatic life | H400 |

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]

-

Work in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.[5]

-

Avoid release to the environment.[5]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[5]

-

This compound is sensitive to air and should be stored under an inert atmosphere.[5]

The environmental fate of short-chain alkylamines suggests they are susceptible to biodegradation and are not expected to persist in the environment. Due to their high water solubility, they are likely to partition primarily into the aqueous compartment.[24] However, specific ecotoxicity data for this compound should be consulted for a comprehensive environmental risk assessment.

Conclusion

This compound is a valuable chiral building block with significant potential in synthetic organic chemistry, particularly for the development of new pharmaceuticals. Its well-defined stereochemistry and versatile reactivity make it an attractive starting material for the synthesis of complex chiral molecules. Advances in asymmetric synthesis, including biocatalysis and transition-metal catalysis, have made the efficient production of enantiomerically pure this compound more accessible. A thorough understanding of its chemical properties, synthetic routes, and handling requirements is essential for its safe and effective use in research and development.

References

- Chen, C. Y., et al. (2018).

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

- Savde, N. D., et al. (2024). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. ACS Omega.

- Gilead Sciences, Inc. (2024). A new synthesis of the amine fragment: an important intermediate to the anti-HIV drug lenacapavir. ChemRxiv.

- Gilead Sciences, Inc. (2024). A New Synthesis of Enantiopure Amine Fragment: An Important Intermediate to the Anti-HIV Drug Lenacapavir. The Journal of Organic Chemistry.

-

Future4200. (n.d.). Chapter 11 - Amines. Retrieved from [Link]

- Puig, J., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(21), 13446-13531.

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

- Gilead Sciences, Inc. (2024). A New Synthesis of Enantiopure Amine Fragment: An Important Intermediate to the Anti-HIV Drug Lenacapavir. PMC.

- Sankey, S. A., & Stauber, E. (1998). Environmental assessment of the alkanolamines. Environmental Toxicology and Chemistry, 17(11), 2321-2329.

-

Scholars Research Library. (2024). Multi-Step Synthesis in the Development of Antiviral Agents. Retrieved from [Link]

- Mutti, F. G., et al. (2020). Asymmetric reductive amination of ketones. In Enzyme Catalysis in Organic Synthesis (pp. 1-1). Wiley-VCH.

- Antiviral Drug Agents And Intermediates For Next-Generation Therapeutics. (2025, February 13). Medium.

-

eCampusOntario Pressbooks. (n.d.). 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

- Forró, E., & Fülöp, F. (2007). Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. Tetrahedron: Asymmetry, 18(11), 1339-1344.

- Forró, E., & Fülöp, F. (2003). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols].

- Maitland Jones, Jr. (n.d.). 13C-NMR.

- PubMed. (2025).

- PubMed. (2015). Acute and chronic toxicity of short chained perfluoroalkyl substances to Daphnia magna.

- PMC. (n.d.).

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

- NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

- University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation.

- Google Patents. (n.d.).

- PubMed. (2025).

-

University of Wisconsin. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

Sources

- 1. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US20120108598A1 - Sitagliptin synthesis - Google Patents [patents.google.com]

- 4. This compound | 34566-05-7 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-AMINOOCTANE(693-16-3) 1H NMR spectrum [chemicalbook.com]

- 7. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. compoundchem.com [compoundchem.com]

- 10. alfachemic.com [alfachemic.com]

- 11. future4200.com [future4200.com]

- 12. whitman.edu [whitman.edu]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. This compound | 34566-05-7 | Benchchem [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 23. arborpharmchem.com [arborpharmchem.com]

- 24. Environmental assessment of the alkanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical Properties of (R)-2-Aminooctane

Introduction

(R)-2-Aminooctane, a chiral primary amine, is a vital intermediate and building block in modern organic synthesis and pharmaceutical development. Its stereospecific structure makes it an invaluable component in the asymmetric synthesis of complex molecules, where precise three-dimensional arrangement is critical for biological activity. Understanding the distinct physical properties of this specific enantiomer is paramount for researchers and drug development professionals to ensure purity, optimize reaction conditions, and maintain safety and stability throughout the experimental and manufacturing processes. This guide provides a comprehensive overview of the core physical characteristics of this compound, grounded in established data and analytical principles.

Core Physicochemical Properties

The fundamental physical and chemical identifiers for this compound are summarized below. These constants are crucial for its identification, handling, and use in various applications.

| Property | Value | Source(s) |

| CAS Number | 34566-05-7 | [1][2][3] |

| Molecular Formula | C₈H₁₉N | [1][2][3] |

| Molecular Weight | 129.24 g/mol | [1][4] |

| Appearance | Colorless liquid | [1][2] |

| Boiling Point | 163-165 °C | [1][5][6] |

| Melting Point | < -20 °C | [1][5][6] |

| Density | 0.77 g/cm³ | [1][3][7] |

| Refractive Index | ~1.4235 - 1.424 | [1][2][7] |

| Flash Point | 50 - 51 °C (123.8 °F) | [1][8] |

| pKa | 11.04 ± 0.35 (Predicted) | [1][2] |

| Solubility | Almost insoluble in water; soluble in organic solvents like ethanol and dimethylformamide.[2] | [2] |

| Sensitivity | Air Sensitive | [1][2] |

The Critical Role of Stereochemistry

The designation "(R)" in this compound refers to its specific stereochemical configuration at the chiral center (the second carbon atom bonded to the amine group). Enantiomers, which are non-superimposable mirror images of each other, can have drastically different biological activities. Therefore, ensuring the enantiomeric purity of a chiral compound like this compound is a primary concern in pharmaceutical synthesis.

The purity of a single enantiomer in a mixture is quantified as enantiomeric excess (ee), which measures the excess of one enantiomer over the other.[9] A pure sample of this compound would have an ee of 100%. Commercial suppliers often provide materials with high enantiomeric purity, frequently with an enantiomeric ratio greater than 99.0:1.0 or an enantiomeric excess of ≥98.5%.[4][10]

Caption: Mirror image relationship of (R) and (S)-2-Aminooctane enantiomers.

Protocols for Physical Property Determination & Verification

The trustworthiness of a chemical intermediate relies on verifiable physical properties. The following protocols outline standard methodologies for confirming the identity and purity of this compound.

Boiling Point and Refractive Index Measurement

These two properties are fundamental for the initial identification of a liquid compound.

-

Rationale: The boiling point is a sensitive indicator of purity; impurities typically broaden the boiling range. The refractive index is a unique physical constant that can quickly detect gross impurities or confirm the substance's identity.

-

Methodology:

-

Boiling Point: Perform distillation of a small sample (1-2 mL) at atmospheric pressure using a micro-distillation apparatus. Record the temperature range from the first to the last drop of distillate. A narrow range (e.g., ≤ 2 °C) indicates high purity.

-

Refractive Index: Place a few drops of the liquid on the prism of a calibrated Abbe refractometer. Allow the temperature to stabilize (typically at 20°C or 25°C) and record the refractive index. Compare the value to the literature standard.

-

Determination of Enantiomeric Purity via Chiral Chromatography

While polarimetry can indicate the presence of a single enantiomer, chiral chromatography (either Gas Chromatography or High-Performance Liquid Chromatography) is the definitive method for quantifying enantiomeric excess.

-

Causality: This technique physically separates the (R) and (S) enantiomers by passing them through a column containing a chiral stationary phase (CSP). The differential interaction between each enantiomer and the CSP leads to different retention times, allowing for their separation and quantification.

-

Generalized Workflow (Chiral HPLC):

-

Column Selection: Choose a suitable chiral column. Polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD) are often effective for separating chiral amines after derivatization.

-

Sample Preparation: Prepare a dilute solution of this compound in the mobile phase (e.g., a hexane/isopropanol mixture). Derivatization with a UV-active agent may be necessary for detection.

-

Method Development: Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomer peaks.

-

Analysis: Inject the sample and integrate the peak areas for both the (R) and (S) enantiomers.

-

Calculation: Calculate the enantiomeric excess using the formula: ee (%) = ([Area(R) - Area(S)] / [Area(R) + Area(S)]) x 100

-

Caption: Generalized workflow for determining enantiomeric excess using Chiral HPLC.

Spectroscopic Profile

Spectroscopic analysis provides an essential fingerprint for structural confirmation.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The spectrum will show a complex multiplet for the proton on the chiral carbon (-CH(NH₂)-). Distinct signals will be present for the terminal methyl group adjacent to the chiral center and the other terminal methyl group, as well as overlapping signals for the methylene (-CH₂-) groups of the alkyl chain.

-

¹³C NMR: The spectrum will display eight distinct carbon signals, confirming the presence of all carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy: The IR spectrum of a primary amine like this compound is characterized by a two-pronged N-H stretching band around 3300-3400 cm⁻¹ and C-H stretching bands just below 3000 cm⁻¹.

Safety and Handling

Proper handling is crucial due to the hazardous nature of this compound.

-

GHS Hazard Classification: The compound is classified as a flammable liquid and vapor (H226), harmful if swallowed (H302), and causes severe skin burns and eye damage (H314).[5][8] It is also considered very toxic to aquatic life (H400).[5][8]

-

Storage: It should be stored in a designated flammables area, away from heat and open flames, under an inert atmosphere as it is air-sensitive.[1][2][11]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection (goggles and faceshields).[2][11] Use in a well-ventilated area or with a suitable respirator.

Conclusion

The physical properties of this compound, from its fundamental constants like boiling point and density to its critical stereochemical purity, define its utility and handling requirements. For researchers in drug discovery and synthetic chemistry, a thorough understanding and verification of these properties are non-negotiable steps. The application of robust analytical techniques, particularly chiral chromatography, is essential to validate the enantiomeric integrity of this key chiral building block, ensuring the successful and reproducible synthesis of targeted, high-value molecules.

References

-

This compound - ChemBK . ChemBK. [Link]

-

(R)-(-)-2-aminooctane - Stenutz . Stenutz. [Link]

-

A New Reagent to Evaluate Optical Purity of Organic Amines by FAB Mass Spectrometry . The Chemical Society of Japan. [Link]

-

High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - NIH . National Institutes of Health. [Link]

-

Determination of Enantiomeric Purity by Direct Methods . Thieme. [Link]

-

A simple method for distinguishing optical isomers of chiral amines, hydroxylamines, amino acids, and peptides | The Journal of Organic Chemistry - ACS Publications . ACS Publications. [Link]

-

(S)-2-Aminooctane - MySkinRecipes . MySkinRecipes. [Link]

-

Optical Purity | Dalal Institute . Dalal Institute. [Link]

Sources

- 1. This compound | 34566-05-7 [m.chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. CAS # 34566-05-7, this compound, (2R)-Octylamine, (R)-1-Methylheptylamine - chemBlink [chemblink.com]

- 4. (R)-2-氨基辛烷 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 34566-05-7 [amp.chemicalbook.com]

- 6. (S)-2-Aminooctane [myskinrecipes.com]

- 7. (R)-(-)-2-aminooctane [stenutz.eu]

- 8. (R)-2-氨基辛烷 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 9. dalalinstitute.com [dalalinstitute.com]

- 10. This compound = 98.0 GC 34566-05-7 [sigmaaldrich.com]

- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

Introduction: The Significance of Chirality

An In-depth Technical Guide to (R)-2-Aminooctane

Topic: this compound CAS Number: 34566-05-7 Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive technical overview of this compound, a chiral primary amine that serves as a critical building block in synthetic organic chemistry and drug discovery. We will delve into its chemical properties, stereoselective synthesis, analytical characterization, and applications, with a focus on the causal reasoning behind methodological choices.

This compound, with the CAS number 34566-05-7, is an organic compound whose significance lies in its stereochemistry.[1][2] As a chiral molecule, it exists as one of two non-superimposable mirror images, or enantiomers. This "handedness" is fundamentally important in pharmaceutical sciences, as biological systems like enzymes and receptors are themselves chiral. Consequently, different enantiomers of a drug can exhibit vastly different pharmacological, metabolic, and toxicological profiles.[3] this compound is a valuable chiral intermediate used in the synthesis of single-enantiomer drugs and other biologically active compounds.[3][4]

Physicochemical & Stereochemical Profile

The distinct three-dimensional arrangement of atoms in this compound dictates its interactions and properties. According to the Cahn-Ingold-Prelog priority rules, with the lowest priority group (the hydrogen on the stereocenter) oriented away from the viewer, the sequence from the amine group (-NH₂) to the hexyl group to the methyl group follows a clockwise direction, conferring the (R) designation.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 34566-05-7 | [1][2][5] |

| Molecular Formula | C₈H₁₉N | [1][2][5] |

| Molecular Weight | 129.24 g/mol | [3][5] |

| Appearance | Colorless liquid | [1][6] |

| Boiling Point | 163-165 °C | [4][6] |

| Melting Point | < -20 °C | [4][6] |

| Density | ~0.77 g/cm³ | [6][7] |

| Flash Point | 51 °C (123.8 °F) | [5][6] |

| Solubility | Almost insoluble in water; soluble in organic solvents like ethanol. | [1] |

| InChI Key | HBXNJMZWGSCKPW-MRVPVSSYSA-N | [3][5] |

Stereoselective Synthesis: Pathways to Enantiopurity

Achieving high enantiomeric purity is the primary challenge in synthesizing this compound. The choice of synthetic strategy is often a trade-off between cost, scalability, atom economy, and the desired level of enantiomeric excess (ee). Several robust methods have been developed.

Chiral Auxiliary-Mediated Synthesis

This classical approach involves temporarily attaching a chiral molecule (the auxiliary) to the prochiral substrate (2-octanone) to direct the stereochemical outcome of a key reaction.[3] Ellman's auxiliary, (R)-tert-butanesulfinamide, is a common and effective choice.

The causality behind this method lies in steric hindrance. The bulky tert-butylsulfinyl group of the auxiliary shields one face of the N-sulfinyl imine intermediate formed from 2-octanone.[3] This forces the hydride reducing agent to attack from the less hindered face, leading to a highly diastereoselective reduction. Subsequent acidic hydrolysis cleaves the auxiliary, yielding the desired (R)-amine with high enantiopurity.[3]

Protocol 1: Synthesis via Ellman's Auxiliary

-

Imine Formation: To a solution of 2-octanone (1.0 equiv) and (R)-2-methylpropane-2-sulfinamide (1.2 equiv) in an anhydrous solvent like THF, add a Lewis acid catalyst such as titanium(IV) ethoxide (5.0 equiv).[8] Heat the reaction mixture (e.g., at 80 °C) until imine formation is complete, as monitored by TLC or LC-MS.[8]

-

Diastereoselective Reduction: Cool the reaction to a low temperature (e.g., -78 °C or -48 °C). Add a hydride reducing agent (e.g., NaBH₄) and stir until the reaction is complete. The choice of reducing agent can influence the diastereomeric ratio.[3]

-

Auxiliary Cleavage: Quench the reaction carefully. Remove the solvent under reduced pressure. Dissolve the crude product in a suitable solvent (e.g., methanol) and add a strong acid (e.g., HCl). Stir until the sulfinyl group is fully cleaved.

-

Work-up and Purification: Perform a standard aqueous work-up to remove the cleaved auxiliary and other impurities. Purify the final product, this compound, by distillation or column chromatography.

Asymmetric Catalysis

Asymmetric catalysis offers a more atom-economical route by using a small amount of a chiral catalyst to generate large quantities of the enantiomerically enriched product.[3] Direct asymmetric reductive amination (DARA) of 2-octanone is a powerful one-step method.[3]

This process typically involves a transition metal catalyst (e.g., Iridium or Rhodium) complexed with a chiral ligand, such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP).[3] The chiral environment created by the catalyst-ligand complex forces the hydrogenation of the imine intermediate to occur stereoselectively, yielding the (R)-amine.

Biocatalysis and Enzymatic Resolution

Enzymes offer unparalleled stereoselectivity under mild reaction conditions.

-

Reductive Aminases (RedAms): These enzymes can directly convert 2-octanone and an amine source (like ammonia) into this compound with high enantioselectivity, using a cofactor like NADPH.[3]

-

Lipase-Mediated Kinetic Resolution: This method starts with a racemic mixture of 2-aminooctane. An enzyme, such as Candida antarctica lipase B (CALB), is used to selectively acylate the (S)-enantiomer.[3] This leaves the desired this compound unreacted. The acylated (S)-enantiomer and the unreacted (R)-amine have different physical properties and can be easily separated.[3]

Diagram 1: Synthetic Pathways to this compound

Caption: Key synthetic strategies for producing this compound.

Analytical Characterization for Quality Control

Verifying the chemical identity, purity, and, most importantly, the enantiomeric purity of this compound is a critical step.

-

Chromatographic Methods: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the definitive methods for determining enantiomeric excess (ee).[3] The sample is passed through a column containing a chiral stationary phase, which interacts differently with the (R) and (S) enantiomers, causing them to separate and elute at different times.

-

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents can also be used to distinguish between enantiomers.[3]

Protocol 2: Chiral GC for Enantiomeric Excess (ee) Determination

-

Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable volatile solvent (e.g., hexane or isopropanol).

-

Instrumentation: Use a Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a chiral capillary column (e.g., a cyclodextrin-based column).

-

Method Parameters:

-

Injector Temperature: 250 °C

-

Oven Program: Start at a suitable temperature (e.g., 80 °C), hold for 2 minutes, then ramp at 10 °C/min to 200 °C.

-

Detector Temperature: 250 °C

-

Carrier Gas: Helium or Hydrogen.

-

-

Analysis: Inject a small volume (e.g., 1 µL) of the sample. The two enantiomers will appear as separate peaks.

-

Calculation: Calculate the enantiomeric excess using the areas of the two peaks:

-

ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] × 100

-

Applications in Drug Discovery and Synthesis

Chiral amines are indispensable in modern medicinal chemistry.[3] this compound's utility stems from its dual role as both a structural component and a reaction facilitator.

-

Chiral Building Block: It serves as a starting material for synthesizing more complex molecules where the stereochemistry at the second position of the octane chain is crucial for biological activity.[3][4] This is particularly valuable in developing drugs targeting the central nervous system.[4]

-

Chiral Resolving Agent: this compound can be used to separate racemic mixtures of acidic compounds.[3] It reacts with the racemic acid to form a pair of diastereomeric salts. Since diastereomers have different physical properties (e.g., solubility), they can be separated by fractional crystallization or chromatography.[3]

-

Ligand in Asymmetric Catalysis: The amine functionality allows it to act as a ligand for metal catalysts, participating in other asymmetric transformations.[1]

Safety, Handling, and Toxicology

A thorough understanding of the hazards is essential for safe handling. The Safety Data Sheet (SDS) provides critical information.[9]

Table 2: GHS Hazard Classification for this compound

| GHS Code | Hazard Statement | Classifications | Source(s) |

| H226 | Flammable liquid and vapour | Flammable Liquid, Cat. 3 | [5][7] |

| H302 | Harmful if swallowed | Acute Toxicity (Oral), Cat. 4 | [5][7] |

| H314 | Causes severe skin burns and eye damage | Skin Corrosion, Cat. 1B | [5][7] |

| H400 | Very toxic to aquatic life | Aquatic Acute, Cat. 1 | [5][7] |

Safe Handling Procedures:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[1][9] Use explosion-proof electrical and lighting equipment.[9]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (goggles and faceshield).[1][5][9]

-

Storage: Store in a designated flammables area in a tightly closed container under an inert atmosphere.[9] Keep away from heat, sparks, open flames, and strong oxidizing agents.[9]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1] If on skin, remove all contaminated clothing and rinse skin with water.[9] If ingested, rinse mouth, do NOT induce vomiting, and seek immediate medical attention.[9]

// Nodes Compound [label="this compound\nHazards", fillcolor="#FBBC05", fontcolor="#202124"]; Flammable [label="Flammable (H226)", fillcolor="#F1F3F4", fontcolor="#202124"]; Corrosive [label="Corrosive (H314)", fillcolor="#F1F3F4", fontcolor="#202124"]; Toxic [label="Toxic/Harmful (H302)", fillcolor="#F1F3F4", fontcolor="#202124"];

Controls [label="Control Measures", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Engineering [label="Engineering:\nFume Hood,\nVentilation", fillcolor="#FFFFFF", fontcolor="#202124"]; PPE [label="PPE:\nGoggles, Gloves,\nFace Shield", fillcolor="#FFFFFF", fontcolor="#202124"]; Storage [label="Storage:\nFlammables Area,\nInert Atmosphere", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Compound -> Flammable [color="#5F6368"]; Compound -> Corrosive [color="#5F6368"]; Compound -> Toxic [color="#5F6368"];

Flammable -> Storage [label="Mitigated by", color="#34A853"]; Corrosive -> PPE [label="Mitigated by", color="#34A853"]; Toxic -> Engineering [label="Mitigated by", color="#34A853"]; Toxic -> PPE [label="Mitigated by", color="#34A853"];

Controls -> Engineering [style=dotted, arrowhead=none, color="#5F6368"]; Controls -> PPE [style=dotted, arrowhead=none, color="#5F6368"]; Controls -> Storage [style=dotted, arrowhead=none, color="#5F6368"]; }

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | 34566-05-7 [m.chemicalbook.com]

- 3. This compound | 34566-05-7 | Benchchem [benchchem.com]

- 4. (S)-2-Aminooctane [myskinrecipes.com]

- 5. (R)-2-氨基辛烷 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | 34566-05-7 [amp.chemicalbook.com]

- 7. CAS # 34566-05-7, this compound, (2R)-Octylamine, (R)-1-Methylheptylamine - chemBlink [chemblink.com]

- 8. Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. The metabolic fate of two new psychoactive substances - 2-aminoindane and N-methyl-2-aminoindane - studied in vitro and in vivo to support drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of (R)-2-Aminooctane for Pharmaceutical Development

Abstract

The stereochemical identity of a pharmaceutical compound is a critical determinant of its pharmacological and toxicological profile. For chiral molecules such as (R)-2-Aminooctane, a key building block in various active pharmaceutical ingredients (APIs), unambiguous structure elucidation and confirmation of absolute stereochemistry are paramount. This technical guide provides a comprehensive, field-proven framework for the complete structural characterization of this compound. It is designed for researchers, analytical scientists, and drug development professionals, moving beyond a simple listing of procedures to explain the causality behind methodological choices. The guide integrates orthogonal analytical techniques—mass spectrometry, nuclear magnetic resonance spectroscopy, and chiral chromatography—presenting each as a self-validating system to ensure the highest degree of scientific integrity and regulatory compliance.

Introduction: The Imperative of Chirality in Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug development. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit profoundly different biological activities. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to adverse effects.[1][2]

This compound (Figure 1) is a primary chiral amine that serves as a vital intermediate in the synthesis of numerous pharmaceuticals. Its precise three-dimensional structure dictates its interaction with chiral biological targets like enzymes and receptors. Consequently, regulatory bodies such as the U.S. Food and Drug Administration (FDA) mandate the thorough characterization of the absolute stereochemistry of any chiral drug candidate early in the development process.[1][3][4] This guide outlines a robust, multi-faceted analytical strategy to definitively confirm the identity, purity, and absolute configuration of this compound.

Figure 1: Chemical Structure of this compound

The Elucidation Workflow: An Integrated Analytical Approach

Caption: Integrated workflow for the structure elucidation of this compound.

Foundational Analysis: Confirming Molecular Identity and Connectivity

Before interrogating the chiral center, the basic molecular structure—molecular weight, elemental composition, and atomic connectivity—must be unequivocally confirmed.

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry is the gold standard for determining molecular weight. For a relatively small and volatile molecule like 2-aminooctane, Electron Ionization (EI) is a robust choice, providing both the molecular ion and a characteristic fragmentation pattern that acts as a "fingerprint" for the molecule's carbon skeleton.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or dichloromethane).

-

GC Separation:

-

Column: Standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).

-

Inlet Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 240°C at 10°C/min.

-

-

MS Detection (EI):

-

Ion Source Temperature: 230°C.

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 30 to 200.

-

Data Interpretation & Validation:

The primary validation is the observation of the molecular ion (M⁺˙). For C₈H₁₉N, the molecular weight is 129.24. The presence of a single nitrogen atom dictates an odd nominal molecular weight, consistent with the "Nitrogen Rule".[7] The fragmentation pattern provides further structural confirmation. The base peak for primary amines like 2-aminooctane typically results from α-cleavage (cleavage of the bond beta to the nitrogen), leading to a highly stable immonium ion at m/z 44 ([CH₃CH=NH₂]⁺).[8]

| Ion Description | Expected m/z | Rationale |

| Molecular Ion [M]⁺˙ | 129 | Corresponds to the full molecule C₈H₁₉N. |

| α-Cleavage Ion | 44 | Loss of a hexyl radical (•C₆H₁₃). Confirms the amine is on the second carbon.[8] |

| [M-CH₃]⁺ | 114 | Loss of the methyl group adjacent to the nitrogen. |

| [M-NH₃]⁺ | 112 | Loss of the amino group. |

Table 1: Expected mass fragments for 2-Aminooctane in EI-MS.

Achiral NMR Spectroscopy (¹H and ¹³C)

Expertise & Rationale: While MS confirms the mass, Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the precise connectivity of the atoms. ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR maps the carbon skeleton.[9] For a simple aliphatic amine, these two spectra are sufficient to confirm the backbone structure.

Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve ~10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Acquisition:

-

Spectrometer: 400 MHz or higher field strength.

-

Techniques: Standard ¹H and ¹³C{¹H} (proton-decoupled) experiments.

-

-

Data Processing: Fourier transform, phase correction, and baseline correction. Reference the ¹H spectrum to residual CHCl₃ at 7.26 ppm and the ¹³C spectrum to CDCl₃ at 77.16 ppm.

Data Interpretation & Validation:

The spectra should be consistent with the 2-aminooctane structure. The integration of the ¹H signals must correspond to the number of protons in each environment. The chemical shifts are predictable based on proximity to the electron-withdrawing amino group.

| Assignment | ¹H Chemical Shift (ppm, approx.) | ¹³C Chemical Shift (ppm, approx.) |

| CH ₃-CH(NH₂) | ~1.1 (doublet) | ~23.5 |

| CH₃-CH (NH₂) | ~2.8-3.0 (multiplet) | ~49-51 |

| -CH(NH₂)-CH ₂- | ~1.4-1.5 (multiplet) | ~39-41 |

| -(CH₂)₄- | ~1.2-1.3 (multiplet) | ~22-32 (multiple peaks) |

| -CH₂-CH ₃ | ~0.9 (triplet) | ~14.1 |

| -NH ₂ | ~1.5 (broad singlet) | N/A |

Table 2: Approximate ¹H and ¹³C NMR chemical shifts for 2-Aminooctane in CDCl₃. Data synthesized from typical values for aliphatic amines.[10][11][12]

Stereochemical Determination: The Core of Chiral Elucidation

With the molecular backbone confirmed, the focus shifts to the critical task of determining the stereochemical purity and absolute configuration of the C2 chiral center. This requires specialized chiral techniques.

Chiral Chromatography (GC and HPLC)

Expertise & Rationale: Chiral chromatography is the most powerful and widely used technique for separating enantiomers and determining enantiomeric purity (or enantiomeric excess, ee).[13] The principle relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For a volatile amine like 2-aminooctane, both GC and HPLC are viable and provide orthogonal confirmation.

Protocol I: Chiral Gas Chromatography (GC)

Causality: Direct analysis of primary amines on many GC columns can result in poor peak shape due to their basicity. Derivatization, typically by acylation (e.g., with trifluoroacetic anhydride, TFAA), is essential. This neutralizes the basic amine, increases volatility, and introduces a functional group that can enhance chiral recognition by the CSP.[14]

-

Derivatization:

-

To 1 mg of the amine sample, add 100 µL of methylene chloride and 20 µL of trifluoroacetic anhydride (TFAA).

-

Cap the vial and heat at 60°C for 15 minutes.

-

Evaporate the solvent and excess reagent under a stream of nitrogen.

-

Reconstitute the residue in 1 mL of hexane.

-

-

GC Analysis:

-

Column: A cyclodextrin-based chiral capillary column (e.g., β-DEX or γ-DEX).

-

Inlet Temperature: 250°C.

-

Carrier Gas: Helium or Hydrogen.

-

Oven Program: Isothermal analysis at a temperature that provides good resolution (e.g., 100-140°C), to be optimized.

-

Detector: Flame Ionization Detector (FID).

-

Protocol II: Chiral High-Performance Liquid Chromatography (HPLC)

Causality: Unlike GC, HPLC can often analyze chiral amines directly without derivatization. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are broadly effective for a wide range of chiral compounds, including primary amines, making them an excellent first choice for method development.[13] The mobile phase composition is critical; it typically consists of a non-polar solvent (e.g., hexane) and an alcohol modifier (e.g., isopropanol), along with small amounts of an acidic and/or basic additive to improve peak shape and selectivity.

-

Sample Preparation: Dissolve 1 mg of this compound in 10 mL of the mobile phase.

-

HPLC Analysis:

-

Column: Polysaccharide-based chiral column (e.g., CHIRALPAK® IA or similar amylose-based CSP).

-

Mobile Phase: Hexane / Isopropanol / Diethylamine (DEA) (e.g., 90:10:0.1, v/v/v). The ratio must be optimized.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV at a low wavelength (e.g., 210 nm), as aliphatic amines lack a strong chromophore.

-

Data Interpretation & Validation (GC & HPLC):

-

System Suitability: Inject a racemic (50:50) mixture of (R)- and (S)-2-Aminooctane to confirm the method's ability to separate the enantiomers. The resolution between the two peaks should be ≥ 1.5.

-

Identification: The retention time of the main peak in the this compound sample must match that of the corresponding peak in the racemic standard.

-

Purity Calculation: The enantiomeric excess (ee) is calculated from the peak areas (A) of the R and S enantiomers:

-

ee (%) = [(A_R - A_S) / (A_R + A_S)] * 100

-

-

Trustworthiness: The final report must include the chromatogram of the sample, the chromatogram of the racemic standard, the calculated resolution, and the calculated enantiomeric purity. For pharmaceutical applications, this purity should typically be >99.0% ee.[5]

Caption: Principle of enantiomeric separation on a Chiral Stationary Phase (CSP).

Chiral NMR Spectroscopy

Expertise & Rationale: While chromatography quantifies enantiomeric purity, it does not inherently assign the absolute configuration (i.e., which peak is R and which is S) without an authentic standard. Chiral NMR spectroscopy, using a Chiral Derivatizing Agent (CDA), can help determine the absolute configuration.[15] The CDA is an enantiomerically pure reagent that reacts with both enantiomers of the analyte to form a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties and thus distinct NMR spectra.[15][16]

A widely used and reliable method is the formation of diastereomeric amides using Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride).[15]

Protocol: Derivatization with Mosher's Acid Chloride

-

Reaction: React the this compound sample with enantiomerically pure (S)-(+)-Mosher's acid chloride in the presence of a non-nucleophilic base (e.g., pyridine) in an NMR tube with CDCl₃.

-

NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric amide.

-

Analysis: Compare the chemical shifts of the protons near the newly formed stereocenter to established models for Mosher's amides. In the accepted conformational model, the protons on one side of the phenyl ring of the Mosher's reagent are shielded (shifted upfield) while those on the other side are deshielded (shifted downfield). By analyzing the differences in chemical shifts (Δδ = δS - δR), the absolute configuration of the original amine can be deduced. A more robust approach involves reacting separate aliquots of the amine with both (R)- and (S)-Mosher's acid chloride and comparing the spectra.[15]

Data Interpretation & Validation:

-

Completion: The reaction must go to completion to avoid kinetic resolution, which would give a false measurement of enantiomeric purity. This can be confirmed by the absence of the starting amine signals in the NMR spectrum.

-

Signal Resolution: The key is to observe well-resolved signals for the two diastereomers. The methyl group adjacent to the chiral center is often a good diagnostic signal.

-

Configuration Assignment: The assignment is based on empirical models of how the Mosher's reagent shields or deshields nearby protons in the analyte. For a definitive assignment, this method should be used in conjunction with a technique that provides absolute confirmation, such as X-ray crystallography of a suitable derivative, if possible.

Regulatory Compliance and Reporting

The entire elucidation process must be conducted and documented in accordance with regulatory guidelines. Both the FDA and the International Council for Harmonisation (ICH) have specific guidance on chiral drugs.[3][17][18]

-

ICH Q6A: This guideline specifies that for a new drug substance developed as a single enantiomer, the control of the other enantiomer should be considered in the same way as other impurities.[17][19]

-

FDA Policy (1992): This policy requires that the stereoisomeric composition of a drug be known and that quantitative, stereospecific assays be developed early in the drug's lifecycle.[1][3]

The final Certificate of Analysis for this compound must consolidate all data, stating the confirmed structure, the methods used for confirmation, and a quantitative statement of chemical and enantiomeric purity as determined by validated, stability-indicating methods.

Conclusion

The structure elucidation of this compound is a multi-step, multi-technique process that demands rigorous scientific practice and a deep understanding of analytical principles. By integrating mass spectrometry for molecular weight and fragmentation, achiral NMR for connectivity, and a combination of chiral chromatography and chiral NMR for stereochemical integrity, a complete and defensible structural profile can be established. This methodical, evidence-based approach is not merely an academic exercise; it is a critical requirement for ensuring the safety and efficacy of the final pharmaceutical product and is fundamental to successful regulatory submission.

References

-

Mishra, S. K., & Suryaprakash, N. (2013). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Magnetic Resonance in Chemistry, 51(9), 567-572. [Link]

-

Clayden, J., & Read, B. (2012). The Significance of Chirality in Drug Design and Development. Future Medicinal Chemistry, 4(15), 1965-1970. [Link]

-

ACS Publications. (n.d.). FDA issues flexible policy on chiral drugs. Chemical & Engineering News. [Link]

-

Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. FDA Policy Statement. [Link]

-

McConnell, O. J., & Bach, A. C. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Journal of Medicinal Chemistry, 66(15), 10221-10242. [Link]

-

Lima, Y. R., et al. (2019). NMR derivatization protocol for chiral recognition of racemic primary amines. ResearchGate. [Link]

-

Wikipedia. (n.d.). Chiral derivatizing agent. [Link]

-

Ilisz, I., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules, 27(20), 7013. [Link]

-

International Council for Harmonisation. (1999). ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. [Link]

-

Zhang, Z., et al. (2008). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A, 1214(1-2), 156-161. [Link]

-

IKEV. (n.d.). ICH Q6A Guideline. [Link]

-

Kannappan, V. (2025). Beyond Borders: Comparing How Global Agencies Regulate Chiral Drugs. Chiralpedia. [Link]

-

Semantic Scholar. (n.d.). Three-component chiral derivatizing protocols for NMR spectroscopic enantiodiscrimination of hydroxy acids and primary amines. [Link]

-

Blaschke, G. (2002). Chiral Purity in Drug Analysis. ResearchGate. [Link]

-

Future4200. (n.d.). Chapter 11 - Amines. [Link]

-

De Camp, W. H. (1992). FDA's policy statement for the development of new stereoisomeric drugs. Chirality, 4(5), 338-340. [Link]

-

Rocha, L. C., et al. (2019). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 24(15), 2746. [Link]

-

Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

-

Metin, Ö. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. IntechOpen. [Link]

-

Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358. [Link]

-

Jhansi, T. N., et al. (2019). Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. Asian Journal of Chemistry, 32(1), 69-72. [Link]

-

ResearchGate. (2019). Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2 Aminobutanamide. [Link]

-

University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

-

Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]

-

PubChem. (n.d.). 2-Octylamine. [Link]

Sources

- 1. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. fda.gov [fda.gov]

- 4. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound = 98.0 GC 34566-05-7 [sigmaaldrich.com]

- 6. This compound | 34566-05-7 [m.chemicalbook.com]

- 7. whitman.edu [whitman.edu]

- 8. future4200.com [future4200.com]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. 2-AMINOOCTANE(693-16-3) 1H NMR spectrum [chemicalbook.com]

- 11. 2-AMINOOCTANE(693-16-3) 13C NMR [m.chemicalbook.com]

- 12. 2-Octylamine | C8H19N | CID 12735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]

- 16. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. database.ich.org [database.ich.org]

- 18. Episode 3: Beyond Borders: Comparing How Global Agencies Regulate Chiral Drugs – Chiralpedia [chiralpedia.com]

- 19. ikev.org [ikev.org]

An In-depth Technical Guide to the Chiral Properties of (R)-2-Aminooctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chirality is a fundamental principle in drug discovery and development, where the three-dimensional arrangement of atoms in a molecule can dictate its pharmacological and toxicological profile. Chiral primary amines, in particular, are crucial building blocks in the synthesis of a vast array of biologically active compounds.[1] This guide delves into the chiral properties of (R)-2-Aminooctane, a model chiral primary amine. We will explore its stereochemistry, methods for its enantioselective synthesis and resolution, and advanced analytical techniques for the determination of its enantiomeric purity. This document is intended to serve as a comprehensive resource, providing both theoretical understanding and practical, field-proven methodologies for professionals in the pharmaceutical and chemical industries.

The Significance of Chirality in Drug Development: A Primer

In the realm of pharmacology, it is a well-established principle that the enantiomers of a chiral drug can exhibit significantly different biological activities.[2] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or, in some cases, contribute to undesirable or toxic side effects.[2] This underscores the critical importance of producing single-enantiomer drugs. Chiral amines are prevalent structural motifs in many pharmaceuticals, making the synthesis and analysis of enantiomerically pure amines a cornerstone of modern drug development.[3][4][5] this compound, with its single stereocenter, serves as an excellent case study to understand the foundational concepts of chirality and their practical implications.

Stereochemistry of 2-Aminooctane

2-Aminooctane possesses a chiral center at the second carbon atom (C2), which is bonded to four different substituents: a hydrogen atom, a methyl group, a hexyl group, and an amino group.[6] This tetrahedral arrangement results in the existence of two non-superimposable mirror images, known as enantiomers: this compound and (S)-2-Aminooctane. The (R) and (S) designations are assigned based on the Cahn-Ingold-Prelog priority rules, which rank the substituents around the chiral center.

Figure 1: Enantiomers of 2-Aminooctane.

Synthesis and Resolution of this compound

The production of enantiomerically pure this compound can be achieved through two primary strategies: enantioselective synthesis or the resolution of a racemic mixture.

Enantioselective Synthesis

Modern synthetic organic chemistry offers several powerful methods for the direct synthesis of chiral amines.[7] Metal-catalyzed enantioselective reductive amination of the corresponding ketone (2-octanone) is a highly efficient approach.[8][9] This method involves the use of a chiral catalyst, often a transition metal complex with a chiral ligand, to stereoselectively reduce the imine intermediate formed from the ketone and an amine source.[10] Biocatalytic methods, employing enzymes such as transaminases or reductive aminases, are also gaining prominence due to their high enantioselectivity and environmentally benign reaction conditions.[4][6]

Chiral Resolution of Racemic 2-Aminooctane

Chiral resolution is a classical yet widely used technique for separating enantiomers from a racemic mixture.[11] The most common method involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid.[12][13][14]

Figure 2: Workflow for Chiral Resolution by Diastereomeric Salt Formation.

Protocol for Chiral Resolution using (R,R)-Tartaric Acid:

-

Dissolution: Dissolve racemic 2-aminooctane in a suitable solvent, such as methanol.

-

Addition of Resolving Agent: Add an equimolar amount of (R,R)-tartaric acid dissolved in the same solvent to the amine solution.

-

Crystallization: Allow the solution to cool slowly to induce the crystallization of the less soluble diastereomeric salt. The solubility difference between the two diastereomeric salts is the key to this separation.[12]

-

Isolation: Collect the crystals by filtration.

-

Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base (e.g., NaOH) to neutralize the tartaric acid and liberate the enantiomerically enriched free amine.[13]

-

Extraction: Extract the free amine into an organic solvent, followed by drying and solvent evaporation to yield the purified enantiomer.

Analytical Techniques for Chiral Purity Determination

Accurately determining the enantiomeric purity (or enantiomeric excess, e.e.) of a chiral compound is paramount. Several analytical techniques are routinely employed for this purpose.

Polarimetry

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[15] Each enantiomer rotates the light by an equal magnitude but in opposite directions. The specific rotation, [α], is a characteristic physical property of a chiral molecule under defined conditions (temperature, wavelength, solvent, and concentration).

| Property | Value |

| Compound | This compound |

| CAS Number | 34566-05-7 |

| Molecular Formula | C₈H₁₉N |

| Molecular Weight | 129.24 g/mol |

| Boiling Point | 163-165 °C |

| Density | 0.77 g/cm³ at 25 °C |

Data compiled from various chemical suppliers.[16][17][18]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is one of the most powerful and widely used techniques for separating and quantifying enantiomers.[1] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are particularly effective for the resolution of a wide range of chiral amines.[19]

Exemplary Chiral HPLC Protocol:

-

Column Selection: Choose a suitable chiral stationary phase, such as a cellulose or amylose-based column.

-

Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol). Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) are often added to improve peak shape and resolution.[20][21]

-

Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase.

-

Injection and Elution: Inject the sample onto the HPLC system and elute with the prepared mobile phase under isocratic conditions.

-

Detection: Monitor the elution profile using a UV detector. The area under each peak corresponding to the (R) and (S) enantiomers can be used to calculate the enantiomeric excess.

| Parameter | Condition |

| Column | Polysaccharide-based Chiral Stationary Phase |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) + 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Temperature | 25 °C |

These are generalized conditions and may require optimization for specific applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

NMR spectroscopy can be used to determine enantiomeric purity by employing a chiral solvating agent (CSA) or a chiral derivatizing agent.[22][23] A CSA forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[24][25] These diastereomeric complexes have slightly different magnetic environments, which can result in separate, distinguishable signals in the NMR spectrum for each enantiomer.[26]

Figure 3: Experimental Workflow for NMR-based Chiral Purity Determination.

General Protocol for NMR Analysis with a CSA:

-

Sample Preparation: Dissolve a precise amount of the 2-aminooctane sample in a suitable deuterated solvent (e.g., CDCl₃).

-

Addition of CSA: Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a derivative of tartaric acid) to the NMR tube.

-

Spectrum Acquisition: Acquire a high-resolution proton (¹H) NMR spectrum.

-

Data Analysis: Identify a proton signal that is well-resolved for the two diastereomeric complexes. Integrate the areas of these two signals to determine the ratio of the enantiomers and calculate the enantiomeric excess.

Applications in Drug Development and Beyond

Enantiomerically pure this compound and other chiral amines are invaluable in several areas:

-

Chiral Building Blocks: They serve as starting materials in the synthesis of complex, single-enantiomer active pharmaceutical ingredients (APIs).[16][27][28]

-

Chiral Auxiliaries: They can be temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction.[6][29]

-

Asymmetric Catalysis: Chiral amines can act as ligands for metal catalysts or as organocatalysts themselves to induce enantioselectivity in chemical reactions.[2]

-

Agrochemicals: Similar to pharmaceuticals, the biological activity of many pesticides and herbicides is dependent on their stereochemistry.[28]

Conclusion

The chiral properties of this compound exemplify the fundamental principles of stereochemistry that are of paramount importance in the pharmaceutical and chemical industries. A thorough understanding of its synthesis, resolution, and analytical characterization is essential for researchers and scientists working in drug development. The methodologies outlined in this guide, from classical diastereomeric salt resolution to modern chromatographic and spectroscopic techniques, provide a robust framework for ensuring the enantiomeric purity of chiral amines, a critical factor in the development of safe and effective medicines.

References

- Benchchem. (n.d.). HPLC method for enantiomeric separation of chiral amines.

- Benchchem. (n.d.). A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid.

- Thieme E-Books & E-Journals. (n.d.). Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination: From Academia to Industry.

- Magn Reson Chem. (2012). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy.

- Benchchem. (n.d.). A Comparative Guide to Chiral Resolution of Amines: Case Studies Featuring (R)-2-Methylpiperazine and Tartaric Acid Salts.

- The Indispensable Role of Chiral Amines in Modern Drug Discovery. (n.d.).

- Benchchem. (n.d.). This compound | 34566-05-7.

- Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination: From Academia to Industry. (2022).

- Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination: From Academia to Industry. (n.d.). ResearchGate.

- Science Learning Center. (n.d.). Resolution of a Racemic Mixture.

- The Role of Chiral Amines in Modern Pharmaceutical Synthesis. (n.d.).

- Wikipedia. (n.d.). Chiral resolution.

- Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. (2025). ResearchGate.

- The Journal of Organic Chemistry. (n.d.). Application of Roof-Shape Amines as Chiral Solvating Agents for Discrimination of Optically Active Acids by NMR Spectroscopy: Study of Match–Mismatch Effect and Crystal Structure of the Diastereomeric Salts.

- ResearchGate. (n.d.). Screening of NMR chiral discrimination ability of chiral solvating agents 1a-g.

- Unlock Precision: The Role of Chiral Amines in Modern Pharmaceutical Synthesis. (n.d.).

- Organic Chemistry Portal. (n.d.). Synthesis of primary amines.

- Google Patents. (n.d.). A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.

- Chemical Science (RSC Publishing). (n.d.). Enantioselective synthesis of amines by combining photoredox and enzymatic catalysis in a cyclic reaction network.

- Chemical Reviews. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation.

- PMC - NIH. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.

- Sigma-Aldrich. (n.d.). Chiral Amines in Asymmetric Synthesis.

- MySkinRecipes. (n.d.). (S)-2-Aminooctane.

- YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.

- MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.

- LCGC International. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.

- ResearchGate. (n.d.). Examples of chiral amines in the pharmaceutical industry.

- ResearchGate. (n.d.). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents.

- ResearchGate. (n.d.). Chiral amines as valuable pharmaceutically active compounds.

- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.

- Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis. (2023).

- Sigma-Aldrich. (n.d.). This compound ≥ 98.0 GC 34566-05-7.

- ChemicalBook. (n.d.). This compound | 34566-05-7.

- Sigma-Aldrich. (n.d.). This compound ChiPros, produced by BASF, 98 34566-05-7.

- Sigma-Aldrich. (n.d.). This compound = 98.0 GC 34566-05-7.

- Sigma-Aldrich. (n.d.). (S)-2-Aminooctane = 97.0 34566-04-6.

- chemBlink. (n.d.). CAS # 34566-05-7, this compound, (2R)-Octylamine, (R) -.

- ChemScene. (n.d.). 34566-04-6 | (S)-2-Aminooctane.

- Organic Syntheses Procedure. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.

- Wikipedia. (n.d.). Optical rotation.

- Sigma-Aldrich. (n.d.). This compound = 98.0 GC 34566-05-7.

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 34566-05-7 | Benchchem [benchchem.com]

- 7. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. researchgate.net [researchgate.net]

- 11. Chiral resolution - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 15. Optical rotation - Wikipedia [en.wikipedia.org]

- 16. (S)-2-Aminooctane [myskinrecipes.com]

- 17. This compound | 34566-05-7 [m.chemicalbook.com]

- 18. (R)-2-氨基辛烷 ChiPros®, produced by BASF, 98% | Sigma-Aldrich [sigmaaldrich.com]

- 19. yakhak.org [yakhak.org]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. nbinno.com [nbinno.com]

- 28. nbinno.com [nbinno.com]

- 29. 用于不对称合成的手性胺 [sigmaaldrich.com]

A Senior Application Scientist's Guide to the Enantioselective Synthesis of (R)-2-Aminooctane

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Chirality in Modern Chemistry